2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate
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Overview
Description
2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and various spectroscopic techniques for characterization .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: This compound has potential therapeutic applications, including as an anticonvulsant.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
What sets 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Biological Activity
2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organic compound with potential biological activities that warrant detailed exploration. This phosphinate derivative is of interest due to its structural features, which may influence its interaction with biological systems. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Biological Activity Overview
The biological activity of 2-Isopropyl-5-methylcyclohexyl phosphinate derivatives has been linked to several mechanisms, including:
- Anticancer Properties : Studies have indicated that phosphinate compounds can inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Effects : Similar compounds have shown effectiveness against various bacterial strains, including resistant strains like MRSA.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways crucial for cellular function.
- Inhibition of Cancer Cell Growth :
- Antimicrobial Activity :
- Enzymatic Interference :
Anticancer Activity
A study evaluating the anticancer properties of phosphinate derivatives found that compounds similar to 2-Isopropyl-5-methylcyclohexyl phosphinate exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.3 µM to 1.2 µM, demonstrating potent activity compared to standard chemotherapeutics .
Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, derivatives of this phosphinate were tested against MRSA strains. The results indicated a reduction in bacterial viability and biofilm formation, suggesting that these compounds could serve as effective adjuvants in antibiotic therapy .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(4-bromophenyl)-[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35BrNO3P/c1-17(2)23-15-6-18(3)16-24(23)30-31(29,22-13-11-21(12-14-22)27(4)5)25(28)19-7-9-20(26)10-8-19/h7-14,17-18,23-25,28H,6,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCILCVGLLMSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)Br)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35BrNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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